molecular formula C12H13NO2 B2880485 1-Isobutyl-1H-indole-2,3-dione CAS No. 78846-77-2

1-Isobutyl-1H-indole-2,3-dione

Cat. No. B2880485
CAS RN: 78846-77-2
M. Wt: 203.241
InChI Key: NZLZSOVOTGYGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-1H-indole-2,3-dione is a derivative of 1H-indole-2,3-dione . It is a heterocyclic compound that can be used as a precursor for drug synthesis .


Synthesis Analysis

The synthesis of 1H-indole-2,3-dione derivatives, including 1-Isobutyl-1H-indole-2,3-dione, often involves the alkylation reaction on the nitrogen atom N, using a brominated alkylating agent in DMF under phase transfer catalysis conditions (PTC) . The reaction leads to the expected products with good yields .


Molecular Structure Analysis

The molecular structure of 1-Isobutyl-1H-indole-2,3-dione is similar to that of 1H-indole-2,3-dione . Several 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations were optimized at the B3LYP/6-311G(d,p) level .


Chemical Reactions Analysis

The isatin moiety shows important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions, in turn, produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more .


Physical And Chemical Properties Analysis

1H-indole-2,3-dione has a molecular weight of 147.1308 . It is slightly soluble in water and soluble in polar organic solvents such as methanol, acetone, DMSO, DMF, acetonitrile, or ethyl acetate .

Scientific Research Applications

Antiviral Applications

Indole derivatives have been studied for their potential as antiviral agents. Specifically, certain indole compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral properties.

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. Compounds with an indole nucleus have been compared with established anti-inflammatory drugs, showing promising results .

Anticancer Applications

Indole derivatives exhibit diverse mechanisms in combating cancer cells, including apoptosis induction and cell cycle arrest. Research has highlighted their cytotoxic effects against various cancer cell lines, making them a focus for anticancer drug development .

Anti-HIV Applications

Indole derivatives have been explored for their potential to inhibit HIV-1. Molecular docking studies suggest that these compounds can bind to key proteins involved in the HIV lifecycle, offering a pathway for therapeutic intervention .

Antioxidant Applications

The antioxidant activity of indole derivatives is significant due to their ability to scavenge free radicals. This property is beneficial in preventing oxidative stress-related diseases .

Antimicrobial Applications

Indole derivatives have been synthesized and tested for their antimicrobial efficacy. Some newly synthesized compounds have shown higher activity than standard drugs against various bacteria, indicating their potential as new antimicrobial agents .

Antitubercular Applications

Given the global challenge of tuberculosis, indole derivatives have been assessed for their antitubercular activity. Their ability to inhibit mycobacterial growth makes them valuable in the search for new treatments against tuberculosis .

Antidiabetic Applications

Indole compounds have been investigated for their antidiabetic effects. Their role in modulating insulin secretion or glucose metabolism could be crucial in managing diabetes .

Antimalarial Applications

The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their potential to inhibit the growth of Plasmodium species is an area of active research .

Safety And Hazards

The safety data sheet for 1-Isobutyl-1H-indole-2,3-dione indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Isatin derivatives are under intense development in medicinal chemistry . They have valuable pharmacological activities and can be used to synthesize various heterocyclic compounds . Therefore, the future directions for 1-Isobutyl-1H-indole-2,3-dione could involve further exploration of its potential uses in medicinal chemistry and drug synthesis.

properties

IUPAC Name

1-(2-methylpropyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)12(13)15/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLZSOVOTGYGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1H-indole-2,3-dione

CAS RN

78846-77-2
Record name 1-(2-methylpropyl)-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Was prepared in an analogous manner to 1-propylindoline-2,3-dione using isatin (purchased from Fisher Scientific) and 1-bromo-2-methyl propane (purchased from Fisher Scientific). 1H NMR δ (dd, 2H), 7.13 (t, 1H), 6.90 (d, 1H), 3.55 (d, 2H), 2.16 (m, 1H), 1.00 (d, 6H).
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